1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one
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Overview
Description
1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of methoxyphenyl groups, a dihydropyrazole ring, and a cyclohexylsulfanyl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with appropriate hydrazine derivatives to form the dihydropyrazole ring. This intermediate is then reacted with cyclohexylthiol and ethanone derivatives under controlled conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalyst use to enhance yield and purity. Techniques like crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The compound’s methoxyphenyl groups and dihydropyrazole ring can interact with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar compounds to 1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one include:
3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Shares the dihydropyrazole core but differs in the substituents attached.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Contains methoxyphenyl groups but has a different core structure.
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline: Similar methoxyphenyl groups but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Properties
IUPAC Name |
1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-cyclohexylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3S/c1-29-20-12-8-18(9-13-20)23-16-24(19-10-14-21(30-2)15-11-19)27(26-23)25(28)17-31-22-6-4-3-5-7-22/h8-15,22,24H,3-7,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZXFOAJUXCDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3CCCCC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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